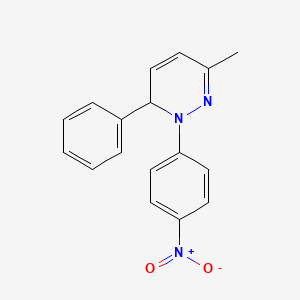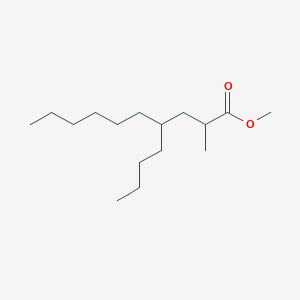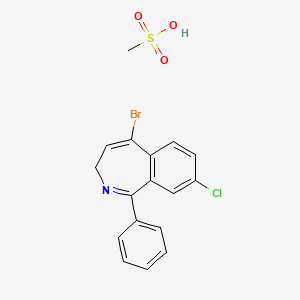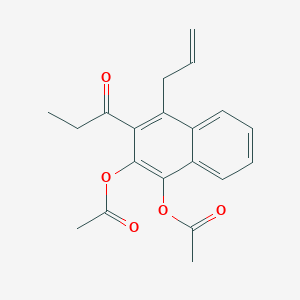
4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzodioxole moiety, which is a common structural motif in many natural products and synthetic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Pyranone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyranone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in assays to determine its efficacy against various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structural properties make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxy-2H-pyran-2-one: Lacks the benzodioxole moiety.
6-(4-Methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one: Lacks the methoxy groups on the pyranone ring.
4,5-Dimethoxy-6-(2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one: Lacks the methoxy group on the benzodioxole ring.
Uniqueness
The uniqueness of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” lies in its specific combination of functional groups. The presence of both methoxy groups and the benzodioxole moiety imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89648-64-6 |
|---|---|
Fórmula molecular |
C15H14O7 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
4,5-dimethoxy-6-(4-methoxy-1,3-benzodioxol-5-yl)pyran-2-one |
InChI |
InChI=1S/C15H14O7/c1-17-10-6-11(16)22-13(14(10)19-3)8-4-5-9-15(12(8)18-2)21-7-20-9/h4-6H,7H2,1-3H3 |
Clave InChI |
URLXYTDRGXEAQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)OC(=C1OC)C2=C(C3=C(C=C2)OCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)
![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)
![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)




![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
